molecular formula C23H25NO2 B5708883 N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE

Cat. No.: B5708883
M. Wt: 347.4 g/mol
InChI Key: QCQGOQSVXRRTRP-UHFFFAOYSA-N
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Description

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE is an organic compound that features a complex structure with both benzyloxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(3,4-DIMETHYLPHENYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-17-9-11-21(13-18(17)2)24-15-20-10-12-22(25-3)23(14-20)26-16-19-7-5-4-6-8-19/h4-14,24H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQGOQSVXRRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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